molecular formula C6H5BrN2O4S B2974847 3-Bromo-5-nitrobenzenesulfonamide CAS No. 59481-21-9

3-Bromo-5-nitrobenzenesulfonamide

Cat. No.: B2974847
CAS No.: 59481-21-9
M. Wt: 281.08
InChI Key: OLIXTEIZCSKSME-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3-Bromo-5-nitrobenzenesulfonamide typically involves the nitration of 3-bromobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the meta position relative to the bromine atom on the benzene ring .

Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually cooled to control the exothermic nature of the nitration process, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

3-Bromo-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while reduction reactions yield amino-substituted derivatives .

Scientific Research Applications

3-Bromo-5-nitrobenzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrobenzenesulfonamide, particularly in biological systems, involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of this enzyme disrupts the pH regulation within the tumor cells, leading to reduced cell proliferation and increased apoptosis .

The molecular targets and pathways involved in its mechanism of action include the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

3-Bromo-5-nitrobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-Bromo-2-nitrobenzenesulfonamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    3-Chloro-5-nitrobenzenesulfonamide: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.

    5-Nitro-2-benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-bromo-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXTEIZCSKSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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